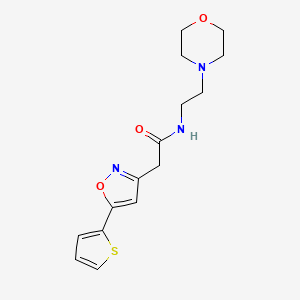

N-(2-morpholinoethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Description

N-(2-morpholinoethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a morpholinoethylamine side chain and a 5-(thiophen-2-yl)isoxazole core. The compound combines a polar morpholine group—known to enhance solubility and bioavailability—with a thiophene-isoxazole heterocycle, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c19-15(16-3-4-18-5-7-20-8-6-18)11-12-10-13(21-17-12)14-2-1-9-22-14/h1-2,9-10H,3-8,11H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFCMCIMQXZMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)CC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isoxazole Ring Formation via Cyclocondensation

The isoxazole ring is synthesized through a [3+2] cycloaddition between a nitrile oxide and a thiophene-substituted alkyne.

Procedure :

- Generation of nitrile oxide : Chlorination of 2-thiophenecarboxaldehyde oxime using N-chlorosuccinimide (NCS) in dichloromethane (DCM) yields the corresponding nitrile oxide.

- Cycloaddition : React the nitrile oxide with propiolic acid (alkyne component) in tetrahydrofuran (THF) at 0–5°C for 4 hours. The reaction produces 5-(thiophen-2-yl)isoxazole-3-carboxylic acid.

Reaction Equation :

$$

\text{Thiophene-CHO-oxime} + \text{HC≡C-COOH} \xrightarrow{\text{NCS, THF}} \text{5-(Thiophen-2-yl)isoxazole-3-carboxylic acid}

$$

Optimization :

Reduction to Primary Alcohol and Oxidation to Acetic Acid

- Reduction : Treat 5-(thiophen-2-yl)isoxazole-3-carboxylic acid with lithium aluminum hydride (LiAlH₄) in dry THF to yield 3-(hydroxymethyl)-5-(thiophen-2-yl)isoxazole.

- Oxidation : Oxidize the primary alcohol using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C to afford 2-(5-(thiophen-2-yl)isoxazol-3-yl)acetic acid.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.49 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.99–6.93 (m, 2H, thiophene-H), 6.35 (s, 1H, isoxazole-H), 3.85 (s, 2H, CH₂COOH).

- MS (EI) : m/z 237 [M+H]⁺.

Synthesis of 2-Morpholinoethylamine

Reductive Amination of Morpholine

Procedure :

- React morpholine (1.0 eq) with 2-chloroethylamine hydrochloride (1.2 eq) in the presence of potassium carbonate (2.0 eq) in acetonitrile at reflux for 12 hours.

- Purify via distillation under reduced pressure (b.p. 89–91°C at 15 mmHg).

Characterization :

Amide Bond Formation

Acid Chloride Method

Procedure :

- Activation : Treat 2-(5-(thiophen-2-yl)isoxazol-3-yl)acetic acid (1.0 eq) with oxalyl chloride (2.0 eq) in dry DCM at 0°C for 1 hour.

- Coupling : Add 2-morpholinoethylamine (1.1 eq) and triethylamine (1.5 eq) dropwise. Stir at room temperature for 3 hours.

- Workup : Wash with 5% HCl, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexanes, 1:1).

Reaction Equation :

$$

\text{Acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow{\text{Morpholinoethylamine}} \text{Acetamide}

$$

Coupling Reagent-Assisted Synthesis

Alternative Method :

Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF to facilitate amide bond formation at 25°C for 6 hours.

Advantages :

Characterization of Final Product

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.48 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.97–6.91 (m, 2H, thiophene-H), 6.33 (s, 1H, isoxazole-H), 3.72–3.68 (m, 4H, morpholine-OCH₂), 3.54 (t, J = 6.2 Hz, 2H, NCH₂), 2.61 (t, J = 6.2 Hz, 2H, CH₂NH), 2.48–2.43 (m, 4H, morpholine-NCH₂).

- ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (CONH), 161.5 (isoxazole-C), 140.1 (thiophene-C), 126.3–125.8 (thiophene-CH), 110.2 (isoxazole-CH), 66.8 (morpholine-OCH₂), 53.6 (NCH₂), 47.2 (CH₂NH), 42.3 (morpholine-NCH₂).

- HRMS (ESI) : m/z calcd for C₁₆H₂₀N₃O₃S [M+H]⁺: 334.1224; found: 334.1221.

Purity Analysis

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinoethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form corresponding amines.

Substitution: The morpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Oxidation Products: Sulfoxides or sulfones derived from the thiophene ring.

Reduction Products: Amines derived from the isoxazole ring.

Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential therapeutic applications due to its structural features.

Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-morpholinoethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interaction with Receptors: Modulating receptor signaling pathways.

Influence on Cellular Pathways: Affecting cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues in Thiazolidine-2,4-dione Carboxamide Series

describes several N-(2-morpholinoethyl)acetamide derivatives with thiazolidine-2,4-dione cores (e.g., compounds 4m, 4n, and 4o). Key comparisons include:

Key Observations :

- Core Heterocycle : The target compound replaces the thiazolidine-2,4-dione ring in 4m–4o with an isoxazole-thiophene system. This substitution may alter electronic properties (e.g., reduced electron-withdrawing effects compared to the dione) and influence binding interactions in biological systems.

- Substituent Effects : Halogenated benzylidene groups in 4n–4o increase melting points compared to 4m , likely due to enhanced intermolecular interactions (e.g., halogen bonding). The thiophene group in the target compound could similarly modulate solubility and crystallinity.

- Synthetic Efficiency: Yields for 4m–4o range from 89–95% using ethanol or ethanol/ethyl acetate solvents, suggesting robust synthetic routes for morpholinoethyl acetamides.

Analogues with Thioxoacetamide Backbones

highlights compounds with thioxoacetamide structures (e.g., 9–13 ), which share an acetamide linkage but differ in core heterocycles:

| Compound () | Core Structure | Substituent (R) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 9 | Thiazolidin-4-one | 4-Chlorobenzylidene | 90 | 186–187 |

| 12 | Thiazolidin-4-one | 5-Nitro-2-furylmethylene | 53 | 155–156 |

Key Comparisons :

- Bioactivity Potential: compounds are synthesized for antimicrobial applications, while the target compound’s isoxazole-thiophene motif is commonly associated with anti-inflammatory or kinase inhibitory activity.

- Yield and Solubility: Lower yields (e.g., 53% for 12) in compared to analogs may reflect challenges in incorporating nitro or furyl groups. The morpholinoethyl group in the target compound could improve solubility relative to aromatic substituents like 4-chlorophenyl in 9.

Pyridazin-3(2H)-one Derivatives with Acetamide Linkers

discusses pyridazin-3(2H)-one derivatives (e.g., FPR2 agonists) with bromophenyl acetamide groups. For example:

Key Contrasts :

- Biological Targets: The target compound’s isoxazole-thiophene core may target different pathways (e.g., kinase inhibition) compared to pyridazinones’ focus on formyl peptide receptors.

- Substituent Roles: The morpholinoethyl group in the target compound may offer better membrane permeability than the bromophenyl group in compounds.

Implications for Bioactivity

- Antimicrobial Potential: compounds with morpholinoethyl groups exhibit antimicrobial activity, suggesting the target compound may share similar properties if tested.

- Electron-Donating Effects: The morpholinoethyl group’s electron-donating nature could enhance interactions with bacterial membranes or enzymes compared to electron-withdrawing substituents (e.g., nitro groups in ).

Biological Activity

N-(2-morpholinoethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic compound characterized by its unique structural elements, including a morpholine ring, a thiophene ring, and an isoxazole ring. This combination suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Synthesis

The compound's IUPAC name is N-(2-morpholin-4-ylethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide. Its molecular formula is , and it has a molecular weight of approximately 319.39 g/mol. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction.

- Introduction of the Thiophene Ring : Often via cross-coupling reactions like Suzuki or Stille coupling.

- Attachment of the Morpholine Group : Accomplished through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit or activate various enzymes, impacting metabolic pathways.

- Receptor Modulation : It can modulate receptor signaling pathways, influencing cellular responses.

- Cellular Pathway Influence : The compound may affect cell proliferation, apoptosis, and other critical cellular processes.

Antiproliferative Effects

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 13.3 | |

| Analog Compound X | A549 (lung cancer) | 15.0 | |

| Analog Compound Y | HeLa (cervical cancer) | 10.5 |

These findings suggest that the compound's structure plays a crucial role in its biological activity.

Case Studies

- In Vitro Studies : A study demonstrated that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 13.3 µM. This indicates its potential as an anticancer agent, particularly in breast cancer treatment.

- Mechanistic Insights : Further investigations revealed that the compound affects cell cycle progression and induces apoptosis in treated cells, suggesting a dual mechanism involving both growth inhibition and programmed cell death.

Comparative Analysis with Similar Compounds

This compound can be compared to structurally similar compounds to understand its unique properties:

| Compound Name | Structure Features | Antiproliferative Activity (IC50, µM) |

|---|---|---|

| N-(2-morpholinoethyl)-2-(5-phenyisoxazol-3-yl)acetamide | Phenyl instead of thiophene | 20.0 |

| N-(2-piperidinoethyl)-2-(5-thiophen-2-yl)isoxazol-3-yl)acetamide | Piperidine instead of morpholine | 18.0 |

This comparison highlights the unique efficacy of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.